2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of acetamide, characterized by the presence of a chloro group, a methoxyphenoxy group, and an ethyl chain
Mechanism of Action
Target of Action
Similar compounds have been found to have anti-inflammatory properties , suggesting that they may target enzymes or pathways involved in inflammation.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by binding to them and modulating their activity . This interaction could lead to changes in cellular processes, potentially resulting in the observed anti-inflammatory effects .
Biochemical Pathways
Given its potential anti-inflammatory properties , it may impact pathways related to inflammation. These could include the cyclooxygenase (COX) pathway, which is involved in the production of pro-inflammatory mediators, or the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation.
Result of Action
Based on the potential anti-inflammatory properties of similar compounds , it may reduce the production of pro-inflammatory mediators, decrease the expression of inflammation-related genes, or inhibit the activity of enzymes involved in inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide . These factors could include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the biological system in which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reactions and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety in production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of ethylamines.
Scientific Research Applications
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide: Similar structure but with the methoxy group in a different position.
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide, used as a herbicide.
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide: Another derivative with different substituents on the phenyl ring.
Uniqueness
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-4-2-3-5-10(9)16-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHMXSCCDHSLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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